molecular formula C22H24ClN3O5 B1365136 Z-Gly-gly-phe-chloromethylketone CAS No. 35172-59-9

Z-Gly-gly-phe-chloromethylketone

Cat. No.: B1365136
CAS No.: 35172-59-9
M. Wt: 445.9 g/mol
InChI Key: JVPOZEGMCMVPAF-SFHVURJKSA-N
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Description

Z-Gly-gly-phe-chloromethylketone: is a synthetic peptide-based molecule widely employed as a research tool in biochemistry and cell biology. It acts as a potent and irreversible inhibitor of chymotrypsin-like serine proteases, enzymes that play a critical role in various biological processes. The compound is also known by its IUPAC name, benzyl N- [2- [ [2- [ [ (2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-gly-phe-chloromethylketone typically involves the protection of amino groups followed by coupling reactions. The benzyloxycarbonyl (Z) group is commonly used for protecting the amino groups. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain product stability .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes rigorous quality control measures to ensure the purity and stability of the compound. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Z-Gly-gly-phe-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.

    Oxidation and Reduction: These reactions are less common for this compound due to its specific functional groups.

Major Products: The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues .

Scientific Research Applications

Chemistry: Z-Gly-gly-phe-chloromethylketone is used as a site-specific inhibitor in studies involving chymotrypsin-like serine proteases. It helps in understanding the enzyme’s active site and its interaction with substrates .

Biology: In cell biology, this compound is employed to study the role of serine proteases in various cellular processes, including apoptosis and signal transduction.

Medicine: The compound is used in research to develop inhibitors for proteases that are potential drug targets for diseases like cancer and inflammatory conditions.

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Z-Gly-gly-phe-chloromethylketone exerts its effects by covalently binding to the active site of chymotrypsin-like serine proteases. The chloromethyl ketone group reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This irreversible inhibition prevents the protease from interacting with its natural substrates, thereby blocking its enzymatic activity.

Comparison with Similar Compounds

    Z-Gly-Leu-Phe-chloromethylketone: Another peptide-based inhibitor with a similar mechanism of action but different specificity for proteases.

    Z-Gly-Gly-Leu-chloromethylketone: Similar structure but targets different proteases.

Uniqueness: Z-Gly-gly-phe-chloromethylketone is unique due to its high specificity for chymotrypsin-like serine proteases and its irreversible mode of inhibition. This makes it a valuable tool for studying these enzymes in detail and developing targeted inhibitors.

Properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPOZEGMCMVPAF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439127
Record name N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35172-59-9
Record name N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?

A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. This compound is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that this compound significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []

Q2: How does this compound affect the A-NK cells' cytotoxic activity?

A: The research demonstrates that this compound, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by this compound plays a role in the A-NK cells' ability to kill tumor cells.

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